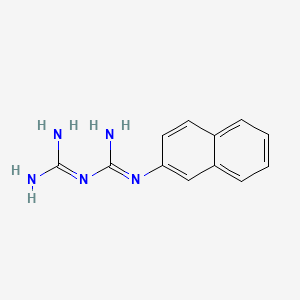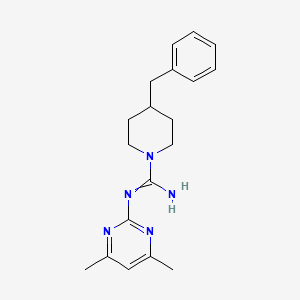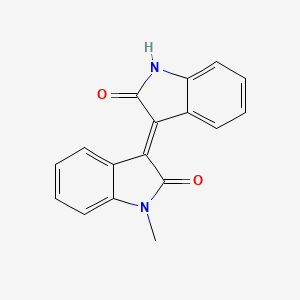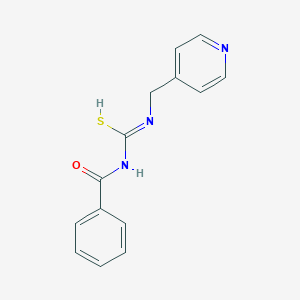
N-benzoyl-N'-(pyridin-4-ylmethyl)carbamimidothioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “N-benzoyl-N'-(pyridin-4-ylmethyl)carbamimidothioic acid” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions and reactions, making it a valuable subject of study in chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of the compound “N-benzoyl-N'-(pyridin-4-ylmethyl)carbamimidothioic acid” involves several synthetic routes. One common method includes the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction is carried out under the action of a manganese catalyst and magnesium metal, which facilitates the C-H alkylation reaction through a mechanical grinding method .
Industrial Production Methods
In industrial settings, the production of “this compound” often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
The compound “N-benzoyl-N'-(pyridin-4-ylmethyl)carbamimidothioic acid” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in the reactions of “this compound” include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The reaction conditions vary depending on the desired product, but they generally involve controlled temperatures and pressures to optimize the reaction rates and yields.
Major Products Formed
The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, “N-benzoyl-N'-(pyridin-4-ylmethyl)carbamimidothioic acid” is used as a reagent in various synthetic reactions. Its unique reactivity makes it a valuable tool for the synthesis of complex molecules and the study of reaction mechanisms.
Biology
In biological research, “this compound” is studied for its potential interactions with biological molecules. It is used in experiments to understand its effects on cellular processes and its potential as a therapeutic agent.
Medicine
In medicine, “this compound” is investigated for its potential therapeutic applications. Researchers are exploring its use in the treatment of various diseases, including its potential as an anti-inflammatory or anticancer agent.
Industry
In industrial applications, “this compound” is used in the production of various chemical products. Its unique properties make it suitable for use in the manufacture of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of “N-benzoyl-N'-(pyridin-4-ylmethyl)carbamimidothioic acid” involves its interaction with specific molecular targets. It exerts its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action include various biochemical processes that are influenced by its presence. For example, it may inhibit or activate certain enzymes, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “N-benzoyl-N'-(pyridin-4-ylmethyl)carbamimidothioic acid” include other indole derivatives and halogenated hydrocarbons. These compounds share structural similarities and may exhibit similar reactivity and applications.
Uniqueness
What sets “this compound” apart from similar compounds is its specific reactivity and the unique products it forms under certain reaction conditions. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial applications .
Conclusion
The compound “this compound” is a versatile and valuable chemical entity with a wide range of applications in scientific research and industry Its unique properties and reactivity make it a subject of interest in various fields, from chemistry and biology to medicine and industrial production
Properties
IUPAC Name |
N-benzoyl-N'-(pyridin-4-ylmethyl)carbamimidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c18-13(12-4-2-1-3-5-12)17-14(19)16-10-11-6-8-15-9-7-11/h1-9H,10H2,(H2,16,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPJQEHCDQOKBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=NCC2=CC=NC=C2)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC(=NCC2=CC=NC=C2)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
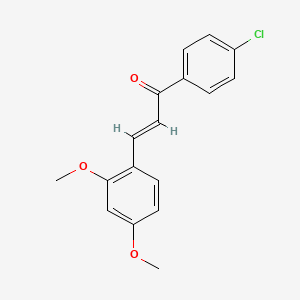
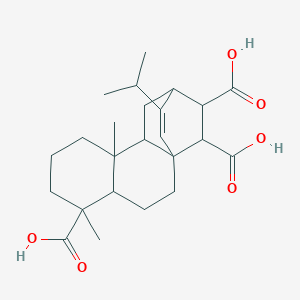
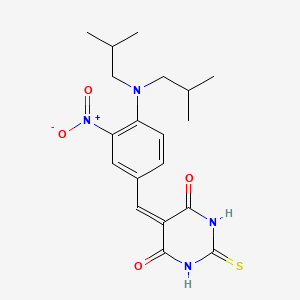
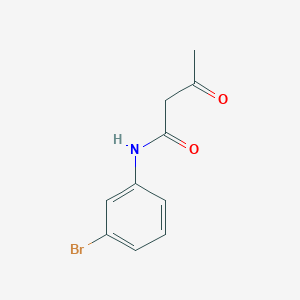
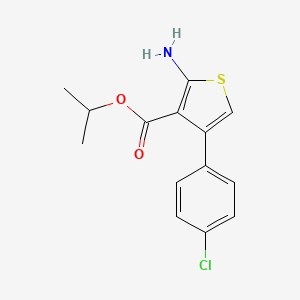
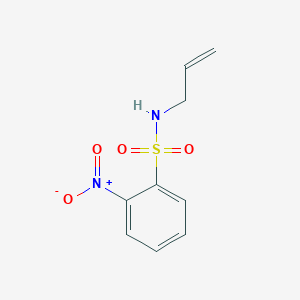
![2-phenyl-3H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B7775875.png)
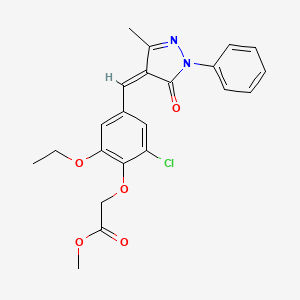
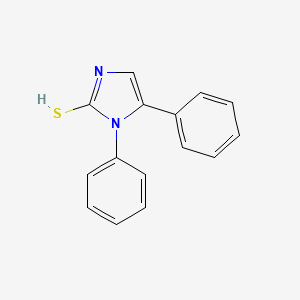
![2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]butanoic acid](/img/structure/B7775900.png)

